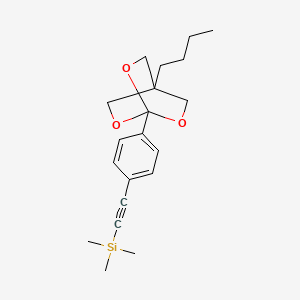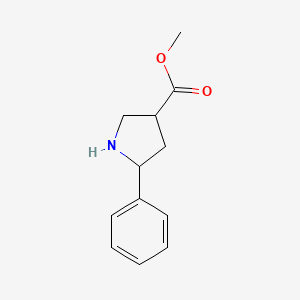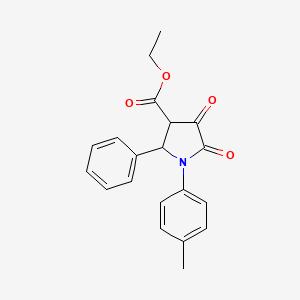
Methyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate
Descripción general
Descripción
“Methyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate” is a chemical compound with the CAS Number: 1090401-36-7 . It has a molecular weight of 260.29 and is typically available in powder form .
Molecular Structure Analysis
The compound consists of a benzoxazolone ring system and a piperidine ring . The InChI Code for this compound is 1S/C14H16N2O3/c1-18-13(17)10-6-8-16(9-7-10)14-15-11-4-2-3-5-12(11)19-14/h2-5,10H,6-9H2,1H3 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The exact boiling point and other physical properties are not available in the searched resources.Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis of Benzoxazole Derivatives
Microwave-assisted synthesis has emerged as a pivotal technique in the development of benzoxazole derivatives, including Methyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate. This method offers a rapid, efficient route for creating a variety of benzoxazole compounds by condensing 2-aminophenol derivatives with carboxylic acids, aldehydes, and other substrates. The technique facilitates diverse chemical modifications, enhancing the pharmacological and material science applications of benzoxazole derivatives. This innovative approach not only accelerates the synthesis process but also contributes to the discovery of compounds with significant biological activities, highlighting its crucial role in medicinal chemistry research (Özil & Menteşe, 2020).
Benzoxazole Derivatives as DNA Minor Groove Binders
Benzoxazole derivatives have been identified as potent DNA minor groove binders, exemplified by synthetic dyes like Hoechst 33258. These compounds exhibit strong affinity for AT-rich sequences in the DNA minor groove, offering a scaffold for designing drugs with enhanced specificity and efficacy. The ability of benzoxazole derivatives to serve as fluorescent DNA stains and potential radioprotectors and topoisomerase inhibitors underscores their versatility and significance in biomedical research, providing valuable insights for rational drug design and molecular biology studies (Issar & Kakkar, 2013).
Xylan Derivatives and Material Science Applications
The chemical modification of xylan into xylan esters and ethers introduces functional groups that significantly alter the material's properties, making it suitable for various industrial applications. These modifications can lead to the development of new biopolymers with specific, desirable characteristics, such as enhanced solubility or altered mechanical properties. This opens up new avenues in material science for using xylan derivatives in drug delivery systems, antimicrobial agents, and as additives in paper and other materials, demonstrating the broad potential of benzoxazole derivatives in creating innovative materials (Petzold-Welcke et al., 2014).
Propiedades
IUPAC Name |
methyl 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-13(17)10-6-8-16(9-7-10)14-15-11-4-2-3-5-12(11)19-14/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRVWAQMMNDHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Acetyl-1H-furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B3363955.png)



![1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B3363984.png)


![N-{2-[4-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B3363998.png)
![3-[(Trifluoromethyl)sulfonyl]propanoic acid](/img/structure/B3364002.png)



